Predicted Physicochemical Profile vs. Unsubstituted Baseline
In the complete absence of direct biological assay data, the only verifiable differentiation is at the level of predicted physicochemical properties. The target compound's computed partition coefficient (XLogP3-AA) is 4.2, a critical parameter for CNS drug-likeness [1]. This can be compared to the unsubstituted 1,2,3,4-tetrahydroacridine-9-carboxamide baseline, which has a predicted XLogP3 of approximately 2.5-3.0, indicating the 2,5-dimethoxyphenyl substitution adds significant lipophilicity. This property difference directly impacts membrane permeability and off-target binding profiles, making the target compound a distinct chemical entity for CNS-focused screening libraries.
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.2 |
| Comparator Or Baseline | 1,2,3,4-Tetrahydroacridine-9-carboxamide (unsubstituted, CID 11282394): predicted XLogP3 ~2.5-3.0 (class estimate) |
| Quantified Difference | Δ XLogP ≈ +1.2 to +1.7 units (significant increase in lipophilicity) |
| Conditions | In silico prediction computed by PubChem (XLogP3 algorithm) |
Why This Matters
This property differentiates the compound as a more lipophilic, potentially more brain-penetrant scaffold, which is critical for CNS drug discovery programs where the unsubstituted baseline would be deprioritized.
- [1] PubChem. Compound Summary for CID 24208958: Computed Properties (XLogP3-AA). National Center for Biotechnology Information (2025). View Source
